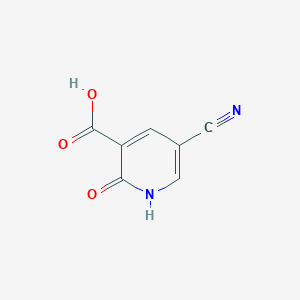
5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of nicotinic acid, known for its wide spectrum of biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Another method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with alkyl halides to form sulfides.
Hydrolysis: Undergoes hydrolysis in the presence of aqueous sodium hydroxide to form carboxylic acids.
Common Reagents and Conditions
Alkyl Halides: Used in substitution reactions.
Aqueous Sodium Hydroxide: Used in hydrolysis reactions.
Major Products
Sulfides: Formed from substitution reactions with alkyl halides.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: Used as a precursor for drug synthesis and as a potential ligand.
Biological Studies: Investigated for its neuroprotective and hypolipidemic effects.
Chemical Research: Studied for its complexation properties and potential as a drug precursor.
Mechanism of Action
The mechanism of action of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to act as a complexating agent, forming stable complexes with metal ions . This property is utilized in its pharmaceutical applications, where it can enhance the bioavailability and efficacy of drugs.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds have similar structures and are studied for their antiproliferative activity.
Nicotinic Acid Derivatives: Such as nicotinamide, which is involved in various biological processes and has a wide range of applications.
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
5-cyano-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3H,(H,9,10)(H,11,12) |
InChI Key |
XUTYOLCYDQFTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


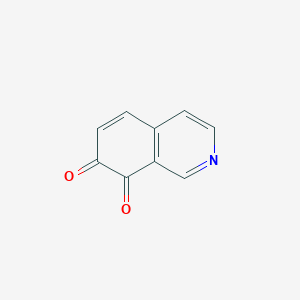
![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)

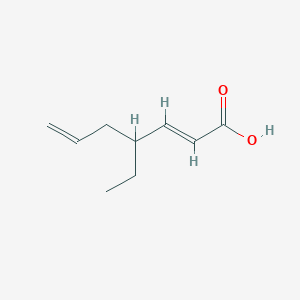
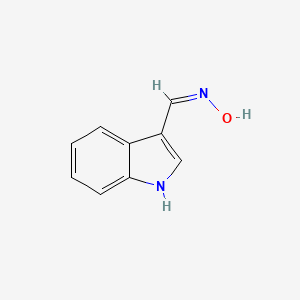


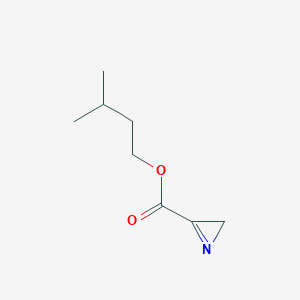
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
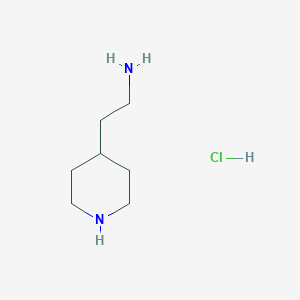
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
